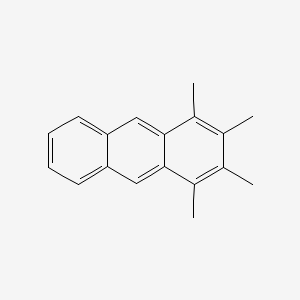

1,2,3,4-Tetramethylanthracene

Übersicht

Beschreibung

1,2,3,4-Tetramethylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18. It is a derivative of anthracene, where four methyl groups are substituted at the 1, 2, 3, and 4 positions of the anthracene ring. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylanthracene can be synthesized through several methods, including Friedel-Crafts alkylation and metal-catalyzed reactions. One common method involves the alkylation of anthracene with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4-Tetramethylanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to tetrahydro derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine with iron(III) bromide as a catalyst.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Tetrahydro derivatives.

Substitution: Brominated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetramethylanthracene has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic hydrocarbons and studying their photophysical properties.

Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetramethylanthracene involves its interaction with molecular targets through its aromatic and conjugated π-system. This interaction can lead to various effects, such as:

Photophysical Effects: Absorption and emission of light, making it useful in optoelectronic applications.

Biological Effects: Intercalation into DNA, inhibiting the activity of enzymes like topoisomerases, which can halt DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetramethylanthracene can be compared with other similar compounds, such as:

Anthracene: The parent compound, which lacks the methyl substitutions and has different photophysical properties.

1,2,3,4-Tetramethylnaphthalene: A similar compound with a naphthalene core instead of anthracene, exhibiting different chemical reactivity and applications.

1,4,5,8-Tetramethylanthracene: Another methylated anthracene derivative with substitutions at different positions, leading to variations in its chemical and physical properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other methylated anthracenes. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .

Biologische Aktivität

1,2,3,4-Tetramethylanthracene (TMA) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula . Its unique structure, characterized by four methyl groups attached to the anthracene backbone, influences its biological activity and potential applications in various fields, including materials science and pharmaceuticals.

This compound is a derivative of anthracene, which is known for its fluorescence properties. The presence of methyl groups alters the electronic properties of the molecule, impacting its reactivity and interaction with biological systems. The compound has been studied for its potential antibacterial activity and as a precursor in organic synthesis.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity . In studies involving various bacterial strains, TMA has shown effectiveness against Gram-positive bacteria. The mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 10 | 100 |

| Bacillus subtilis | 12 | 100 |

This table summarizes the antibacterial efficacy of TMA against selected bacterial strains at a concentration of 100 mg/mL.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of TMA. Results indicate that while TMA exhibits antibacterial properties, it also shows cytotoxic effects on human cell lines at higher concentrations. The concentration at which significant cytotoxicity occurs varies depending on the cell type.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

This table presents the half-maximal inhibitory concentration (IC50) values for various human cancer cell lines exposed to TMA.

The biological activity of TMA can be attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. This ROS generation leads to oxidative stress within microbial cells, ultimately resulting in cell death. Furthermore, the structural modifications provided by the methyl groups enhance lipophilicity, allowing better membrane penetration.

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antibacterial properties of various anthracene derivatives, including TMA. The researchers found that TMA exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus. The study concluded that further exploration into structural modifications could enhance its efficacy and reduce cytotoxicity towards human cells .

Photophysical Properties

Another research article highlighted how substitution patterns on anthracene derivatives affect their photophysical properties. The study noted that TMA's fluorescence characteristics could be exploited in imaging applications within biological systems . This property opens avenues for using TMA as a fluorescent probe in biological assays.

Eigenschaften

IUPAC Name |

1,2,3,4-tetramethylanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-11-12(2)14(4)18-10-16-8-6-5-7-15(16)9-17(18)13(11)3/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQYNEJFQGWMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=CC=CC=C3C=C2C(=C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904787 | |

| Record name | 1,2,3,4-Tetramethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137284-64-1 | |

| Record name | 1,2,3,4-Tetramethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.